1-(2-aMinoethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexanecarboxylic acid, where an aminoethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)cyclohexanecarboxylic acid can be synthesized through several methods. . The reaction conditions typically involve the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Cyclohexene derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(2-Aminoethyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways, which are of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without the aminoethyl group.
Cyclohexylamine: A similar compound with an amino group attached to the cyclohexane ring.
Cyclohexanol: A reduced form of cyclohexanecarboxylic acid.
Uniqueness: 1-(2-Aminoethyl)cyclohexanecarboxylic acid is unique due to the presence of both the carboxylic acid and aminoethyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-6-9(8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) |
InChI Key |
UMFZYZDSLPTDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.